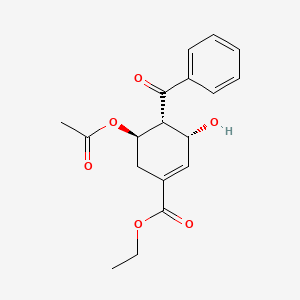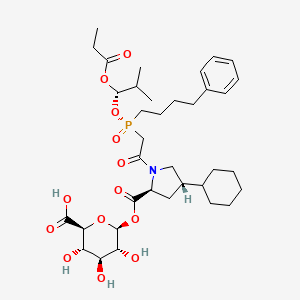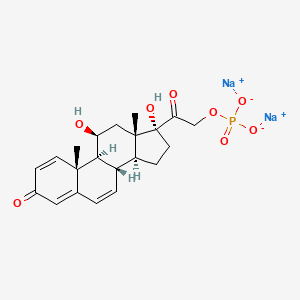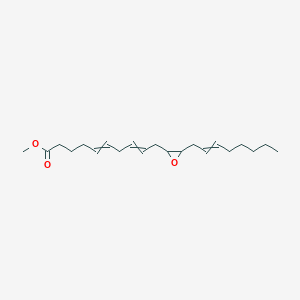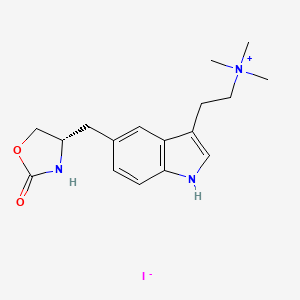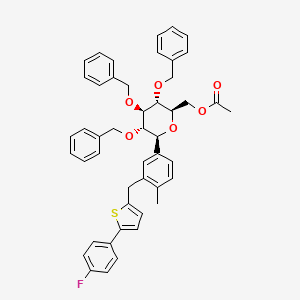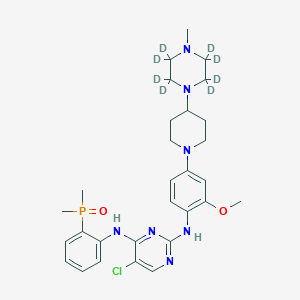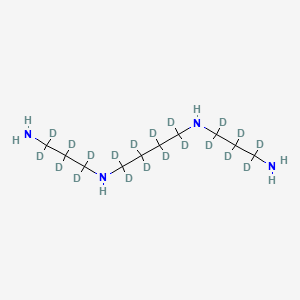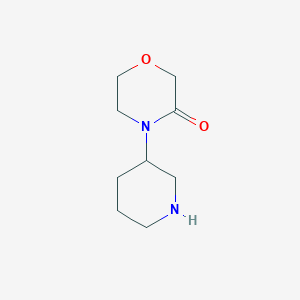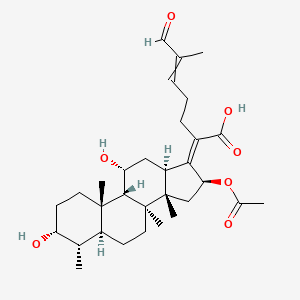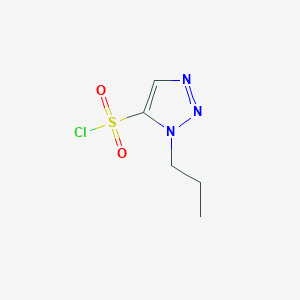
3-Propyltriazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyltriazole-4-sulfonyl chloride is a heterocyclic compound that belongs to the class of sulfonyl chlorides. These compounds are widely used as intermediates in organic synthesis, particularly in the preparation of sulfonamides, which exhibit a broad spectrum of biological activities . The triazole ring in this compound provides unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 3-Propyltriazole-4-sulfonyl chloride can be achieved through several methods. One common approach involves the oxidative chlorination of sulfur-containing compounds such as thiols and sulfides using aqueous chlorine . Another method includes the electrophilic substitution by chlorosulfonic acid or Sandmeyer-type chlorosulfonation . These methods, however, often require harsh conditions, which can lead to polymerization and complex mixtures .
Analyse Des Réactions Chimiques
3-Propyltriazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfonamides.
Common reagents used in these reactions include aqueous chlorine for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution . The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted triazoles .
Applications De Recherche Scientifique
3-Propyltriazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Propyltriazole-4-sulfonyl chloride involves its ability to interact with various biological targets. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, thereby exerting its biological effects . The triazole ring can also coordinate with metal ions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
3-Propyltriazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and triazole derivatives:
Pyrazole-4-sulfonyl chloride: Similar in structure but contains a pyrazole ring instead of a triazole ring.
1,2,4-Triazole-3-sulfonyl chloride: Another triazole derivative with different substitution patterns.
Benzyltriazole-4-sulfonyl chloride: Contains a benzyl group attached to the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C5H8ClN3O2S |
|---|---|
Poids moléculaire |
209.66 g/mol |
Nom IUPAC |
3-propyltriazole-4-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClN3O2S/c1-2-3-9-5(4-7-8-9)12(6,10)11/h4H,2-3H2,1H3 |
Clé InChI |
BEHKSSLCOLXJRI-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CN=N1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
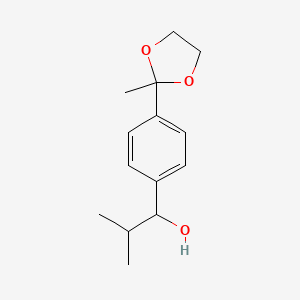

![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
